molecular formula C21H30N2O6 B1683859 Tosedostat CAS No. 238750-77-1

Tosedostat

Numéro de catalogue: B1683859
Numéro CAS: 238750-77-1
Poids moléculaire: 406.5 g/mol
Clé InChI: FWFGIHPGRQZWIW-SQNIBIBYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

La synthèse de BB-76163 implique plusieurs étapes, commençant par la préparation des intermédiaires clés. La voie de synthèse comprend généralement les étapes suivantes :

    Formation de l'intermédiaire hydroxycarbamoyle : Ceci implique la réaction d'une amine appropriée avec un chloroformate pour former l'intermédiaire hydroxycarbamoyle.

    Couplage avec l'acide phényléthanoïque : L'intermédiaire est ensuite couplé à l'acide phényléthanoïque en utilisant un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) pour former l'ester souhaité.

    Cyclisation : L'étape finale implique la cyclisation de l'ester pour former l'ester cyclopentylique.

Les méthodes de production industrielle de BB-76163 sont similaires à la synthèse en laboratoire, mais sont mises à l'échelle pour répondre à des quantités plus importantes. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés du produit final .

Analyse Des Réactions Chimiques

BB-76163 subit plusieurs types de réactions chimiques, notamment :

    Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.

    Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

    Substitution : BB-76163 peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes. Les réactifs courants pour ces réactions comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de BB-76163 peut conduire à la formation des cétones ou aldéhydes correspondants .

4. Applications de la recherche scientifique

BB-76163 a été étudié de manière approfondie pour ses applications dans divers domaines :

5. Mécanisme d'action

BB-76163 exerce ses effets en inhibant l'activité des métalloenzymes. Il se lie au site actif de l'enzyme, empêchant le substrat de se lier et inhibant ainsi l'activité de l'enzyme. Les cibles moléculaires de BB-76163 comprennent les enzymes impliquées dans le métabolisme des acides aminés et la dégradation des protéines. L'inhibition de ces enzymes conduit à l'accumulation de substrats et à la perturbation des processus cellulaires, ce qui entraîne finalement la mort cellulaire .

Applications De Recherche Scientifique

BB-76163 has been extensively studied for its applications in various fields:

Mécanisme D'action

BB-76163 exerts its effects by inhibiting the activity of metalloenzymes. It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. The molecular targets of BB-76163 include enzymes involved in amino acid metabolism and protein degradation. The inhibition of these enzymes leads to the accumulation of substrates and disruption of cellular processes, ultimately resulting in cell death .

Comparaison Avec Des Composés Similaires

BB-76163 est unique dans sa structure et son mécanisme d'action par rapport aux autres inhibiteurs de métalloenzymes. Les composés similaires comprennent :

    Bestatine : Un autre inhibiteur de métalloenzyme, mais moins puissant que BB-76163.

    Tosedostat : Un composé ayant un mécanisme d'action similaire, mais une structure chimique différente.

    CHR-2797 : Un autre inhibiteur de métalloenzyme ayant des applications similaires dans le traitement du cancer.

BB-76163 se distingue par sa puissance supérieure et sa sélectivité pour des enzymes spécifiques, ce qui en fait un composé précieux dans la recherche scientifique et les applications thérapeutiques .

Activité Biologique

Tosedostat (CHR-2797) is a novel oral aminopeptidase inhibitor with significant biological activity, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML). This article explores its mechanisms of action, clinical efficacy, and relevant case studies, supported by data tables and research findings.

This compound functions primarily as an inhibitor of aminopeptidases, specifically targeting the M1 and M17 classes. These enzymes are crucial for protein degradation and synthesis, playing a vital role in cellular metabolism. The inhibition of these enzymes leads to:

  • Depletion of free amino acids : By blocking the recycling of proteins, this compound causes a shortage of amino acids necessary for new protein synthesis in transformed cells .
  • Induction of apoptosis : The resultant amino acid deprivation triggers pro-apoptotic pathways, including the upregulation of factors like CHOP and NOXA, activation of NFκB pathways, and inhibition of mTOR signaling .
  • Antiangiogenic effects : this compound has demonstrated the ability to inhibit angiogenesis, which is critical for tumor growth and metastasis .

Clinical Efficacy

This compound has been evaluated in various clinical trials, particularly focusing on elderly patients with relapsed or refractory AML. Key findings from these studies include:

  • Phase I/II Trials : A study involving 51 AML patients found that this compound had an overall response rate of 27%, with significant antileukemic activity observed among older patients . The maximum-tolerated dose was established at 180 mg daily.
Study PhaseNumber of PatientsDose (mg)Complete RemissionPartial ResponseOverall Response Rate
Phase I/II51130-1803727%
  • Combination Therapies : this compound has shown promising results when combined with other agents such as cytarabine and decitabine. Ongoing studies are assessing its efficacy in combination regimens for patients with high-risk myelodysplastic syndromes (MDS) and refractory AML .

Case Studies

  • Elderly Patients with AML : In a randomized open-label phase II study (OPAL), this compound was administered to elderly patients with relapsed or refractory AML. Results indicated that the drug effectively reduced tumor burden while maintaining a manageable safety profile .
  • Response Predictors : Research has indicated that gene expression profiles may predict responses to this compound treatment, highlighting the potential for personalized medicine approaches in utilizing this compound effectively .

Safety Profile

The safety profile of this compound has been generally favorable. Common adverse effects include:

  • Thrombocytopenia (reduction in platelet count)
  • Elevated liver enzymes at higher doses

These side effects were primarily manageable, leading to further investigation into its therapeutic potential in broader patient populations .

Propriétés

IUPAC Name

cyclopentyl (2S)-2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17+,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFGIHPGRQZWIW-SQNIBIBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]([C@@H](C(=O)NO)O)C(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178577
Record name Tosedostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Tosedostat is anti-proliferative agent which induces apoptosis in leukemic cell lines in vitro. The mechanism underlying these anti-cancer actions is unclear, particularly since normal cells are much less sensitive to the agents than transformed cells. It exerts potent anti-proliferative, pro-apoptotic and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells. It inhibits a number of M1 aminopeptidase enzyme family members in vitro (eg puromycin-sensitive aminopeptidase (PSA), leukotriene A4 hydrolase (LTA4H)).
Record name Tosedostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

238750-77-1
Record name Tosedostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0238750771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosedostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11781
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tosedostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSEDOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZK563J2UW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tosedostat
Reactant of Route 2
Tosedostat
Reactant of Route 3
Reactant of Route 3
Tosedostat
Reactant of Route 4
Tosedostat
Reactant of Route 5
Reactant of Route 5
Tosedostat
Reactant of Route 6
Tosedostat
Customer
Q & A

Q1: What is Tosedostat and what is its mechanism of action?

A1: this compound (formerly CHR-2797) is an orally bioavailable aminopeptidase inhibitor. [, ] Aminopeptidases are enzymes that cleave amino acids from the end of proteins. By inhibiting these enzymes, this compound disrupts protein degradation and recycling within cells, leading to a depletion of free amino acids. [, , ] This triggers a cellular stress response known as the amino acid deprivation response, which ultimately induces apoptosis (programmed cell death) in malignant cells. [, ]

Q2: Which aminopeptidases does this compound target?

A2: While this compound exhibits pleiotropic activity, evidence suggests its primary targets are members of the M1 family of aminopeptidases, such as puromycin-sensitive aminopeptidase and leukotriene A4 hydrolase, as well as the M17 family member, leucine aminopeptidase. [] These aminopeptidases are often overexpressed in various cancers. []

Q3: How does the inhibition of aminopeptidases impact cancer cell survival?

A3: The M1 class of aminopeptidases plays a crucial role in the final stages of protein recycling after proteasomal degradation. [] Inhibiting these enzymes with this compound disrupts the turnover of crucial cell cycle intermediates, ultimately impacting the survival and proliferation of cancer cells. []

Q4: Does this compound impact other cellular pathways besides amino acid metabolism?

A4: Yes, research indicates that this compound also influences the mammalian target of rapamycin (mTOR) signaling pathway. [, ] Specifically, this compound has been shown to inhibit mTOR activity, further contributing to its anti-cancer effects. []

Q5: Is there evidence that this compound's mechanism of action involves synergy with other pathways?

A5: Yes, studies have shown a synergistic effect when this compound is combined with statins, a class of drugs that inhibit the mevalonate-cholesterol biosynthesis pathway. [] Statins impair the prenylation of Rheb, a protein crucial for activating mTOR. This dual inhibition of mTOR, by both statins and this compound, creates a potent synergistic effect against acute myeloid leukemia cells. []

Q6: What is the molecular formula and weight of this compound?

A6: Unfortunately, the provided research papers do not disclose the molecular formula, weight, or spectroscopic data of this compound.

Q7: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A7: The provided research abstracts primarily focus on this compound's biological activity and clinical efficacy. They do not provide details on its material compatibility or stability under different conditions.

Q8: Does this compound possess any catalytic properties itself?

A8: this compound functions as an enzyme inhibitor, specifically targeting aminopeptidases. It does not possess inherent catalytic properties itself. [] Its role is to block the enzymatic activity of its targets rather than catalyze reactions directly.

Q9: Have there been any computational chemistry studies conducted on this compound?

A9: While the abstracts mention gene expression profiling and analysis to predict response to this compound treatment, they do not provide specific details on computational chemistry studies like simulations, calculations, or quantitative structure-activity relationship (QSAR) models. [, ]

Q10: How do modifications to the this compound structure influence its activity and potency?

A10: The research provided does not delve into the specifics of structure-activity relationship studies for this compound or its analogues.

Q11: What is known about the stability of this compound and its formulations?

A11: The research abstracts do not elaborate on the stability of this compound under various conditions or discuss formulation strategies employed to enhance its stability, solubility, or bioavailability.

Q12: How is this compound metabolized in the body?

A12: this compound (CHR-2797) is metabolized into its active form, CHR-79888, by intracellular esterases, including Carboxylesterase 1 (CES1). [, , ] This active metabolite exhibits poor membrane permeability, leading to intracellular accumulation and enhanced targeting of aminopeptidases. []

Q13: What is the half-life of this compound and its active metabolite?

A13: The terminal half-life of this compound is approximately 1 to 3.5 hours, while its active metabolite, CHR-79888, has a half-life ranging from 6 to 11 hours. []

Q14: Do intracellular levels of this compound's active metabolite achieved with oral dosing align with efficacious levels observed in preclinical models?

A14: Yes, research indicates that the intracellular (packed blood cells) exposure to the active metabolite CHR-79888, following oral administration of this compound, aligns with the intracellular levels found to be effective in preclinical xenograft models. []

Q15: What is the evidence for this compound's anti-cancer activity?

A15: this compound has demonstrated promising anti-cancer activity in both preclinical and clinical settings, particularly against hematological malignancies:

  • In vitro: this compound exhibits potent cytotoxicity against various cancer cell lines, including leukemia, myeloma, and solid tumor models. [, , , , , ]
  • In vivo: In animal models of multiple myeloma, this compound effectively inhibited tumor growth and prolonged survival. []
  • Clinical Trials: Early-phase clinical trials have shown encouraging results with this compound in patients with relapsed or refractory acute myeloid leukemia (AML), particularly in elderly patients and those with prior myelodysplastic syndrome (MDS). [, , , , , , ]

Q16: Are there specific subgroups of AML patients who seem to respond better to this compound?

A16: Although further investigation is needed, retrospective analyses of clinical trial data suggest potential benefits in subgroups of AML patients:

  • Prior MDS or HMA Therapy: Patients with a history of MDS or prior hypomethylating agent (HMA) therapy appear to respond favorably to this compound. [, , ]
  • Absence of Prior CR: Patients who haven't achieved a complete remission (CR) previously might benefit more from this compound treatment. []

Q17: Has this compound demonstrated efficacy in cancers other than AML?

A17: Research suggests potential applications in other cancers:

  • Multiple Myeloma: In vitro and in vivo studies highlight the synergistic potential of this compound in combination with other anti-myeloma agents, such as histone deacetylase inhibitors. [, ]
  • Pancreatic Cancer: Phase Ib/II trials combining this compound with capecitabine have shown acceptable toxicity and promising disease control in some patients with advanced pancreatic adenocarcinoma. [, ]

Q18: Are there known mechanisms of resistance to this compound?

A18: While specific resistance mechanisms to this compound haven't been fully elucidated, the development of resistance to aminopeptidase inhibitors is a recognized challenge. [] Further research is crucial to understand and overcome potential resistance mechanisms that may emerge with this compound treatment.

Q19: What is the safety profile of this compound?

A19: this compound has generally been well-tolerated in clinical trials. [, ] The most common adverse events, usually mild to moderate in severity, include:

  • Hematological: Thrombocytopenia (low platelet count), neutropenia (low white blood cell count) [, , , , , ]
  • Gastrointestinal: Diarrhea, nausea, vomiting [, , ]
  • Constitutional: Fatigue [, , ]
  • Cardiac: QTc prolongation (a heart rhythm abnormality), decreased ejection fraction []

Q20: Are there specific drug delivery or targeting strategies being explored for this compound?

A20: The provided research abstracts do not discuss specific strategies for targeted delivery of this compound.

Q21: Have biomarkers been identified for predicting this compound efficacy or monitoring treatment response?

A21: Yes, promising research suggests the potential for using gene expression profiling to predict the response to this compound-based therapies:

  • Gene Expression Signatures: Studies have identified gene expression signatures that correlate with complete remission (CR) achievement in AML patients treated with this compound combined with low-dose cytarabine. [, ] These signatures might pave the way for developing companion diagnostic tests to identify patients most likely to benefit from this combination therapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.